N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride is a useful research compound. Its molecular formula is C24H24ClN3O2S3 and its molecular weight is 518.11. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Stability
Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors showcases the modification of benzothiazole derivatives to enhance metabolic stability, suggesting a potential application of the compound for similar targets (Stec et al., 2011). This study illuminates the structural-activity relationships (SAR) critical in drug design, emphasizing the role of heterocyclic scaffolds in achieving desired pharmacokinetic properties.
Anticancer and Antiproliferative Activities
Another significant area of application is in the synthesis of heterocyclic compounds with anticancer activity. For instance, pyridine-linked thiazole derivatives have shown promising anticancer activity against various cancer cell lines, highlighting the potential of thiazole and pyridine moieties in anticancer drug design (Alqahtani & Bayazeed, 2020). These findings support the exploration of "N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride" for antitumor applications, leveraging the structural features for targeted therapy.
Antimicrobial and Enzyme Inhibition
Thiazole derivatives have also been explored for their antimicrobial properties, offering a foundation for studying the subject compound as a potential antimicrobial agent. The synthesis of novel sulphonamide derivatives, including thiazole and pyridine rings, has demonstrated good antimicrobial activity, providing a rationale for investigating similar compounds in antimicrobial resistance research (Fahim & Ismael, 2019).
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S3.ClH/c1-27-12-11-17-20(13-27)32-24(22(17)23-25-18-5-3-4-6-19(18)31-23)26-21(28)14-30-16-9-7-15(29-2)8-10-16;/h3-10H,11-14H2,1-2H3,(H,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJOTSCMURPGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CSC5=CC=C(C=C5)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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